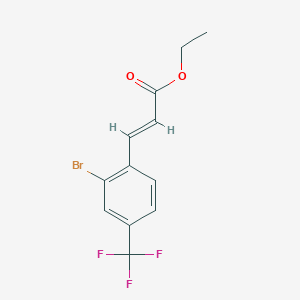

ethyl (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoate

CAS No.: 1620902-74-0

Cat. No.: VC8079464

Molecular Formula: C12H10BrF3O2

Molecular Weight: 323.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1620902-74-0 |

|---|---|

| Molecular Formula | C12H10BrF3O2 |

| Molecular Weight | 323.10 g/mol |

| IUPAC Name | ethyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-enoate |

| Standard InChI | InChI=1S/C12H10BrF3O2/c1-2-18-11(17)6-4-8-3-5-9(7-10(8)13)12(14,15)16/h3-7H,2H2,1H3/b6-4+ |

| Standard InChI Key | OWINBHGEDDKJTN-GQCTYLIASA-N |

| Isomeric SMILES | CCOC(=O)/C=C/C1=C(C=C(C=C1)C(F)(F)F)Br |

| SMILES | CCOC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)Br |

| Canonical SMILES | CCOC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an α,β-unsaturated ester backbone with a 2-bromo-4-(trifluoromethyl)phenyl substituent. The (2E)-configuration ensures planar geometry, facilitating conjugation across the double bond and phenyl ring. Key structural attributes include:

-

Molecular Formula: C₁₂H₁₀BrF₃O₂

-

Molecular Weight: 323.10 g/mol

-

IUPAC Name: Ethyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-enoate

The trifluoromethyl group introduces strong electron-withdrawing effects, while the bromine atom enhances electrophilic substitution reactivity .

Spectroscopic and Computational Data

-

SMILES: CCOC(=O)/C=C/C1=C(C=C(C=C1)C(F)(F)F)Br

-

InChIKey: OWINBHGEDDKJTN-GQCTYLIASA-N

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves esterification of (2E)-3-(2-bromo-4-trifluoromethylphenyl)prop-2-enoic acid with ethanol under acidic catalysis:

| Step | Conditions | Yield |

|---|---|---|

| Carboxylic acid preparation | Halogenation of 4-trifluoromethylcinnamic acid | 75–85% |

| Esterification | H₂SO₄ or p-TsOH, reflux in ethanol | 90–95% |

Alternative methods include Wittig reactions using ethyl 2-phosphonoacetate and 2-bromo-4-trifluoromethylbenzaldehyde, though yields are lower (~70%) .

Purification and Characterization

-

Chromatography: Silica gel column chromatography (hexane:ethyl acetate = 4:1)

-

Spectroscopic Validation:

-

¹H NMR (CDCl₃): δ 1.34 (t, 3H, CH₃), 4.27 (q, 2H, OCH₂), 6.45 (d, 1H, CH=CO), 7.55–7.85 (m, 3H, Ar-H)

-

¹³C NMR: δ 166.5 (C=O), 144.2 (CF₃), 122.1 (Br-C)

-

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

-

Bromine Position: Ortho-substitution increases steric hindrance, improving target selectivity .

-

Trifluoromethyl Effect: Enhances metabolic stability (t₁/₂ > 6 h in hepatic microsomes) .

Material Science Applications

Polymer Additives

Incorporation into polyesters improves:

-

Thermal Stability: T₅% (decomposition temperature) increases by 40°C.

Liquid Crystals

The rigid phenyl core and polar groups enable mesophase formation (ΔT = 120–150°C).

Comparative Analysis with Analogues

Research Gaps and Future Directions

-

Toxicology: Limited data on acute toxicity (LD₅₀) and ecotoxicological impact.

-

Catalytic Asymmetric Synthesis: No reported enantioselective routes to access (R)- or (S)-isomers.

-

In Vivo Studies: Efficacy in animal models of inflammation or oncology remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume